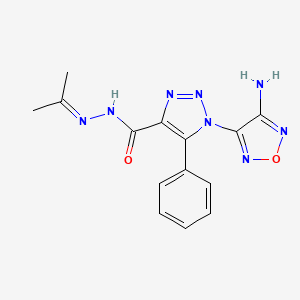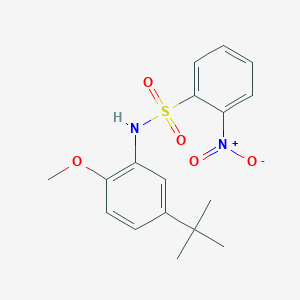![molecular formula C15H12N2O4S B5785118 N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide, also known as FNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNTA is a thiosemicarbazone derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anticancer activity, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been studied for its potential applications in the treatment of infectious diseases. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Mécanisme D'action
The exact mechanism of action of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is not fully understood. However, studies have suggested that N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
In terms of its antimicrobial activity, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to induce cell cycle arrest, apoptosis, and DNA damage. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
In terms of its antimicrobial activity, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is its potent anticancer and antimicrobial activity. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further development.
However, one of the limitations of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is its poor solubility in water, which can make it difficult to use in certain experiments. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide. One potential direction is the development of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide-based drugs for the treatment of cancer and infectious diseases. Another direction is the study of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide in combination with other drugs to enhance its effectiveness.
Further studies are also needed to fully understand the mechanism of action of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide and its potential applications in other fields. Studies are also needed to address the limitations of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide, such as its poor solubility and short half-life.
Conclusion:
In conclusion, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is a promising compound with potent anticancer and antimicrobial activity. The synthesis of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been reported using various methods, and its potential applications in various fields have been extensively studied. Further studies are needed to fully understand the mechanism of action of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been reported using various methods. One of the most common methods involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to yield 2-[(4-nitrophenyl)thio]semicarbazone. The resulting compound is then reacted with 2-bromoacetophenone to yield N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide. Other methods involve the use of different starting materials and reagents.
Propriétés
IUPAC Name |
N-[2-(4-formyl-2-nitrophenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)16-12-4-2-3-5-14(12)22-15-7-6-11(9-18)8-13(15)17(20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXJLJNTOPMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-formyl-2-nitrophenyl)sulfanyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)
![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)